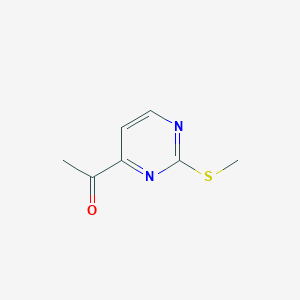

1-(2-(Methylthio)pyrimidin-4-yl)ethanone

Description

BenchChem offers high-quality 1-(2-(Methylthio)pyrimidin-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Methylthio)pyrimidin-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQMROLQWGTVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470134 | |

| Record name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496863-48-0 | |

| Record name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Pyrimidine Landscape: A Technical Guide to 1-(2-(methylthio)pyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-(methylthio)pyrimidin-4-yl)ethanone, a key heterocyclic building block in medicinal and agricultural chemistry. Recognizing the potential for isomeric ambiguity, this document addresses the specific properties and synthesis of the title compound while also drawing comparisons to its closely related and more extensively studied analogue, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. This guide is designed to equip researchers with the foundational knowledge required for the effective handling, application, and derivatization of these important pyrimidine scaffolds.

Core Compound Identification and Properties

A critical first step in any research endeavor is the unambiguous identification of the chemical entity of interest. The pyrimidine core, with its varied substitution patterns, necessitates careful attention to nomenclature and corresponding identifiers.

1-(2-(methylthio)pyrimidin-4-yl)ethanone

This is the principal subject of this guide. Its structure features an acetyl group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring.

| Property | Value |

| CAS Number | 496863-48-0[1] |

| Molecular Formula | C₇H₈N₂OS |

| IUPAC Name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone |

| Synonyms | 4-Acetyl-2-methylthiopyrimidine |

Comparative Isomer: 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone

This closely related isomer features the acetyl group at the 5-position and an additional methyl group at the 4-position. It is a well-documented intermediate with established applications.

| Property | Value | Source(s) |

| CAS Number | 66373-26-0 | [2][3] |

| Molecular Formula | C₈H₁₀N₂OS | [2][3] |

| Molecular Weight | 182.25 | [2] |

| Appearance | White needles | [2] |

| Melting Point | 85 - 88 °C | [2] |

| Purity | ≥ 98-99% (HPLC) | [2][3] |

The seemingly minor difference in the placement of the acetyl group (position 4 vs. 5) can significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. The 4- and 5-positions on the pyrimidine ring are not electronically equivalent, which has profound implications for their role as synthons in drug discovery.[4]

Synthesis of 1-(2-(methylthio)pyrimidin-4-yl)ethanone

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species.[5][6] For 4-pyrimidone-2-thioethers, a common route involves the reaction of S-alkylisothioureas with β-ketoesters.[7]

A one-pot, two-stage process is a modern and efficient approach to synthesizing such scaffolds, offering advantages in terms of yield and functional group tolerance.[7]

General Synthetic Workflow

The synthesis of 1-(2-(methylthio)pyrimidin-4-yl)ethanone can be conceptualized through a base/acid-mediated condensation reaction.

Caption: Generalized one-pot synthesis workflow for 4-pyrimidone-2-thioethers.

Illustrative Experimental Protocol

The following is a representative protocol based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of an appropriate β-ketoester (1.0 equivalent) in a suitable solvent such as 2-MeTHF at 0 °C, add S-alkylisothiouronium salt (1.1 equivalents).[7]

-

Base-Mediated Condensation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise. Allow the reaction to stir at 0 °C for several hours (e.g., 18 hours) to facilitate the initial condensation.[7]

-

Acid-Mediated Cyclization: To the reaction mixture, add a strong acid such as triflic acid (TfOH) (1.0 equivalent) dropwise.[7]

-

Heating and Workup: Heat the reaction mixture to approximately 50 °C and stir for 3-5 hours until the reaction is complete as monitored by TLC or LC-MS.[7]

-

Isolation and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted using an organic solvent. The crude product is then purified by standard methods such as column chromatography or recrystallization.

Applications in Research and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry due to their presence in nucleobases and their versatile biological activities.[8] They are integral to the development of drugs for a wide range of diseases.

Role as a Pharmaceutical Intermediate

1-(2-(methylthio)pyrimidin-4-yl)ethanone and its isomers serve as versatile building blocks for more complex, biologically active molecules. The methylthio group at the 2-position can be readily oxidized to a methylsulfonyl group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, a common strategy in drug design.

Caption: Key derivatization pathway for methylthiopyrimidines in drug discovery.

Established Applications of the Isomeric Scaffold

While specific biological data for 1-(2-(methylthio)pyrimidin-4-yl)ethanone is limited in public literature, the applications of its isomer, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0), are well-documented and provide valuable insights into the potential of this chemical class:

-

Pharmaceutical Development: It is a crucial building block in the synthesis of compounds targeting specific biological pathways, with applications in developing antiviral and anticancer agents.[2]

-

Agrochemical Chemistry: This compound is utilized in the creation of fungicides and herbicides, contributing to crop protection.[2]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, helping to identify new therapeutic targets.

The pyrimidine core is a privileged scaffold in numerous approved drugs, highlighting its importance. For example, pyrimidine derivatives have been developed as potent inhibitors of kinases, which are crucial targets in oncology.[9]

Safety and Handling

Proper handling of chemical reagents is paramount for researcher safety. The following information is based on data for 1-(2-(methylthio)pyrimidin-4-yl)ethanone and structurally related compounds.

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Eye Damage/Irritation: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

-

Aquatic Hazard: Harmful to aquatic life with long-lasting effects.

Recommended Precautions and PPE

| Precaution Type | Recommendation | Source(s) |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [10][11] |

| Eye Protection | Wear tightly fitting safety goggles or a face shield. | [10] |

| Hand Protection | Wear impermeable chemical-resistant gloves. | [10][11] |

| Skin Protection | Wear appropriate protective clothing to prevent skin exposure. | [10][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [12] |

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

Conclusion

1-(2-(methylthio)pyrimidin-4-yl)ethanone represents a valuable, albeit less documented, building block within the rich field of pyrimidine chemistry. Its strategic placement of functional groups offers a distinct set of synthetic opportunities for accessing novel chemical matter. By understanding its properties, synthesis, and potential derivatization pathways—informed by the extensive research on related isomers—scientists can effectively leverage this compound in the pursuit of new therapeutics and agrochemicals. As with all chemical research, a thorough understanding of safety and handling protocols is essential for responsible and successful experimentation.

References

-

Chem-Impex. (n.d.). 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. Retrieved from [Link]

- SynZeal. (n.d.). Safety Data Sheet.

-

Gogoi, D., et al. (2021). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Molecules, 26(16), 4935. [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

-

Chikhale, R. V., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Journal of the Korean Chemical Society, 56(2), 245-250. [Link]

-

ResearchGate. (2025, August 9). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Request PDF. [Link]

-

Molecules. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Appretech Scientific Limited. (n.d.). 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. Retrieved from [Link]

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Royal Society of Chemistry. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2021). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Elsevier. [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

-

MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]

Sources

- 1. 496863-48-0|1-(2-(Methylthio)pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. appretech.com [appretech.com]

- 4. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. synzeal.com [synzeal.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to Determining the Solubility of 1-(2-(methylthio)pyrimidin-4-yl)ethanone for Pharmaceutical and Agrochemical Research

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability and efficacy of new chemical entities in both pharmaceutical and agrochemical sectors. Low aqueous solubility can impede formulation, lead to poor bioavailability, and complicate toxicity assessments, ultimately hindering a compound's progression through the development pipeline.[1] This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals focused on characterizing the solubility of 1-(2-(methylthio)pyrimidin-4-yl)ethanone (CAS: 496863-48-0). While specific experimental solubility data for this compound is not extensively documented in public literature, this whitepaper outlines the foundational principles and authoritative, step-by-step protocols necessary to generate reliable and reproducible solubility data. We will delve into the theoretical structural analysis of the molecule, present industry-standard experimental methodologies, and offer insights into data interpretation and presentation.

Introduction: The Critical Role of Solubility

1-(2-(methylthio)pyrimidin-4-yl)ethanone is a heterocyclic ketone containing the pyrimidine scaffold. This structural motif is central to numerous bioactive molecules, and its derivatives are frequently investigated as intermediates in the synthesis of novel therapeutic agents and crop protection agents.[2] Before significant resources are invested in a compound, a thorough understanding of its fundamental properties is paramount. Among these, thermodynamic solubility—the maximum concentration of a solute that can dissolve in a solvent at equilibrium—is a cornerstone of preclinical and formulation development.[3]

This guide serves as a practical, hands-on manual for establishing the solubility profile of 1-(2-(methylthio)pyrimidin-4-yl)ethanone. By following the validated protocols herein, research teams can ensure data integrity, make informed decisions about formulation strategies, and build a robust data package for developmental progression.

Physicochemical Profile and Theoretical Solubility Considerations

To logically approach experimental design, we must first analyze the molecular structure of 1-(2-(methylthio)pyrimidin-4-yl)ethanone to predict its solubility behavior.

Molecular Structure and Properties

The key physicochemical properties of the target compound are summarized below. These values provide the initial parameters for experimental planning and data analysis.

| Property | Value | Source |

| IUPAC Name | 1-(2-methylsulfanylpyrimidin-4-yl)ethanone | N/A |

| CAS Number | 496863-48-0 | [4][5] |

| Molecular Formula | C₇H₈N₂OS | [4] |

| Molecular Weight | 168.22 g/mol | [4] |

| Predicted LogP | ~0.8 - 1.4 | [6][7] (consensus from related structures) |

| Predicted TPSA | ~68 Ų | [7][8] (consensus from related structures) |

| H-Bond Acceptors | 3 (2x N, 1x O) | [6][7] (consensus from related structures) |

| H-Bond Donors | 0 | [6][7] (consensus from related structures) |

Note: LogP (octanol-water partition coefficient) and TPSA (Topological Polar Surface Area) are computationally predicted values based on related chemical structures and serve as indicators of lipophilicity and polarity, respectively.

Structural Analysis and Expected Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The structure of 1-(2-(methylthio)pyrimidin-4-yl)ethanone possesses both polar and non-polar characteristics:

-

Polar Features: The two nitrogen atoms within the pyrimidine ring and the oxygen atom of the acetyl group are capable of acting as hydrogen bond acceptors. These sites will facilitate interactions with polar protic solvents like water and alcohols.

-

Non-Polar Features: The methylthio (-SCH₃) group and the acetyl methyl group contribute to the molecule's lipophilicity, promoting solubility in non-polar organic solvents.

Given its moderate predicted TPSA and LogP values, the compound is expected to exhibit limited to moderate solubility in aqueous media and higher solubility in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). The basicity of the pyrimidine nitrogens suggests that the compound's aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble protonated salt.

Authoritative Protocols for Experimental Solubility Determination

Generating accurate solubility data requires rigorous adherence to validated experimental protocols. The following sections detail two gold-standard methodologies for determining thermodynamic and intrinsic solubility.

Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

The Shake-Flask method is widely regarded as the most reliable technique for measuring equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient duration to reach equilibrium.

Causality of Experimental Choices:

-

Excess Solid: Using an excess of the compound is crucial to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Equilibration Time: A prolonged incubation period (typically 24 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.[3][10] Shorter times may only yield kinetic solubility, which can be misleading for formulation decisions.[1]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducibility and relevance to physiological conditions.[9]

-

Phase Separation: Centrifugation or filtration is required to completely remove all undissolved solid particles before analysis. Failure to do so will result in an overestimation of solubility.

Caption: Conceptual flow for solubility determination via potentiometric titration.

-

System Setup: Calibrate a pH electrode and an automated titrator.

-

Sample Preparation: Add a known mass of 1-(2-(methylthio)pyrimidin-4-yl)ethanone to a beaker containing a precise volume of purified water to create a suspension.

-

Blank Titration: First, perform a blank titration of the water with a standardized strong acid (e.g., 0.1 M HCl) to calibrate the system. [11]4. Sample Titration: Begin the titration of the compound suspension with the strong acid. The titrator should add small, precise volumes of titrant and record the pH after each addition. The titration proceeds in the direction of complete dissolution. [11]5. Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve will show distinct regions corresponding to the buffer capacity of the compound and its dissolution. Specialized software or thermodynamic equations are then used to analyze this curve to simultaneously determine the pKa and the intrinsic solubility (S₀). [12][13]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and reporting. The data should always include the solvent, temperature, and the measured solubility with standard deviation from the replicates.

Example Data Table:

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Experimental Value | ± Value |

| PBS (pH 7.4) | 25 | Experimental Value | ± Value |

| 0.1 M HCl (pH 1.2) | 37 | Experimental Value | ± Value |

| Methanol | 25 | Experimental Value | ± Value |

| N,N-Dimethylformamide | 25 | Experimental Value | ± Value |

Conclusion

While published quantitative solubility data for 1-(2-(methylthio)pyrimidin-4-yl)ethanone is scarce, this guide empowers researchers with the theoretical knowledge and practical, validated protocols required to generate this crucial information. The Shake-Flask method remains the definitive standard for determining thermodynamic equilibrium solubility, providing data that is vital for formulation and preclinical development. For rapid and precise determination of pH-dependent solubility and intrinsic solubility, the potentiometric titration method is an excellent and efficient alternative. By implementing these rigorous experimental frameworks, scientists can ensure the generation of high-quality, reliable solubility data, facilitating informed decision-making in the complex process of drug discovery and development.

References

-

Avdeef, A. (2001). pH-metric solubility. 3. Dissolution titration template method for solubility determination. PubMed. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Schönfeld, D. L., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available at: [Link]

-

Scite. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Available at: [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). A potentiometric titration method for the crystallization of drug-like organic molecules. Available at: [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-4-yl)ethanone. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chemimpex.com [chemimpex.com]

- 3. enamine.net [enamine.net]

- 4. achmem.com [achmem.com]

- 5. 496863-48-0|1-(2-(Methylthio)pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. 39870-05-8 | 1-(Pyrimidin-4-yl)ethanone | Ketones | Ambeed.com [ambeed.com]

- 7. 1074-68-6 | 2-(Methylthio)pyrimidine-4-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 8. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | C7H7ClN2OS | CID 85938240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Pharmacological Screening of Pyrimidine Derivatives

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged structure in the design of novel therapeutics.[1][2] As a fundamental component of nucleic acids—cytosine, thymine, and uracil—pyrimidines are intrinsically recognized by biological systems, making them an exceptional starting point for drug discovery.[2][3][4] This inherent biocompatibility, combined with their synthetic versatility, has led to the development of a vast number of pyrimidine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive and technically-grounded framework for the pharmacological screening of novel pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causality behind experimental choices. We will navigate the logical progression of a screening cascade, from initial high-throughput screening to hit validation and in vivo efficacy studies, ensuring that each stage is a self-validating system designed to identify and characterize promising therapeutic candidates with scientific rigor.

Section 1: The Pyrimidine Scaffold - A Strategic Choice for Drug Discovery

The enduring success of the pyrimidine core in drug discovery is not accidental. Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 provides a unique combination of chemical and biological properties.[2][3] It can act as a bioisostere for purines, enabling it to interact with a wide range of enzymes and receptors that would normally bind to endogenous purine-containing molecules.[9] Furthermore, the pyrimidine ring is synthetically tractable, allowing for systematic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[7][8][10] This ability to generate large, diverse chemical libraries is fundamental to modern screening campaigns.[11][12]

Section 2: Designing the Screening Cascade: A Strategic Workflow

A successful pharmacological screening campaign is not a single experiment but a multi-stage, iterative process designed to systematically filter a large number of compounds down to a few promising leads. The causality behind this phased approach is resource management and the progressive increase in biological complexity. Initial primary screens are designed for speed and scale to identify "hits," while subsequent secondary and in vivo assays are more complex and resource-intensive, designed to validate those hits and elucidate their mechanisms.

Section 3: Primary Screening - Identifying Bioactive Hits

The objective of primary screening is to rapidly and cost-effectively interrogate a library of pyrimidine derivatives to identify compounds that exhibit a desired biological activity. This is typically accomplished using high-throughput screening (HTS) methodologies.[11][13]

Methodology 1: Cell-Based Phenotypic Screening

The rationale for a phenotypic screen is to identify compounds that produce a desired outcome in a cellular context (e.g., killing cancer cells), without prior knowledge of the molecular target. This approach is powerful for discovering compounds with novel mechanisms of action.

Experimental Protocol: Anticancer Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.[14][15]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well or 384-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Add the compounds to the wells, typically at a single high concentration (e.g., 10 µM) for primary screening. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered primary hits.

Methodology 2: Target-Based Screening

In a target-based screen, the goal is to identify compounds that directly modulate the activity of a specific, validated biomolecule known to be involved in a disease. For pyrimidine derivatives, protein kinases are a particularly important target class.[1][9][16]

Experimental Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production indicates inhibition of the kinase.[15][17]

-

Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase enzyme (e.g., CDK2, EGFR), its corresponding substrate peptide, and ATP.

-

Compound Addition: Add the pyrimidine derivatives at various concentrations. Include no-compound (100% activity) and no-enzyme (background) controls.

-

Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, which then drives a luminescent reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Analysis: Calculate the percentage of inhibition relative to the no-compound control and determine the IC₅₀ value for active compounds.

Section 4: Secondary Assays - Validating Hits and Elucidating Mechanism of Action

A primary hit is not a lead. The critical next step is to validate the activity and begin to understand how the compound works. This phase focuses on dose-response relationships, selectivity, and elucidating the mechanism of action (MoA).

Anticancer MoA Studies

For hits from an anticancer screen, it's crucial to determine if the observed cytotoxicity is due to a specific cellular process like cell cycle arrest or the induction of apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound targeting a cell cycle checkpoint, like a CDK inhibitor, will cause an accumulation of cells in a specific phase.[18]

-

Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the pyrimidine derivative at its approximate IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS (phosphate-buffered saline), and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Anti-inflammatory MoA Studies

Many pyrimidine derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[19][20][21] A key aspect of trustworthiness for a potential anti-inflammatory drug is its selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to selectively inhibit the two main COX isoforms.[19][21]

-

Reagent Preparation: Use a commercial COX inhibitor screening assay kit, which typically includes recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorescent probe.

-

Enzyme Incubation: In separate wells for COX-1 and COX-2, incubate the respective enzyme with the test compound at various concentrations for a short period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: The peroxidase activity of COX converts a probe into a colored or fluorescent product. Incubate for 5-10 minutes.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

Data Presentation: Summarizing Lead Compound Potency

Quantitative data from secondary assays should be summarized in a clear, structured table to allow for easy comparison of potency and selectivity across different assays and cell lines.

| Compound ID | Target/Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| PYR-001 | MCF-7 | MTT Cytotoxicity | 1.21 | N/A | [22] |

| PYR-001 | KM12 (Colon) | MTT Cytotoxicity | 1.73 | 18.8 | [22] |

| PYR-002 | CDK2/Cyclin A2 | Kinase Inhibition | 0.064 | >100 vs. CDK1 | [18] |

| PYR-003 | COX-2 | Enzyme Inhibition | 0.85 | 15.2 (vs. COX-1) | [19][21] |

| 5-Fluorouracil | KM12 (Colon) | MTT Cytotoxicity | 12.26 | 1.93 | [22] |

Section 5: In Vivo Evaluation - Assessing Efficacy in a Biological System

Positive in vitro data is a prerequisite, but not a guarantee, of therapeutic potential. In vivo studies in whole-organism models are essential to assess a compound's efficacy, safety, and pharmacokinetic profile.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)

This is a classic and reliable model for evaluating the in vivo activity of acute anti-inflammatory agents.[20][23][24]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

-

Compound Administration: Administer the pyrimidine derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer a vehicle control to one group and a positive control (e.g., Ibuprofen) to another.

-

Inflammation Induction: After a set time (e.g., 60 minutes post-compound administration), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Experimental Protocol: Xenograft Tumor Model in Mice (Anticancer)

This is a gold-standard preclinical model to assess a compound's ability to inhibit tumor growth in a living system.[15]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., Nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, positive control, test compound at different doses). Begin treatment via the intended clinical route (e.g., oral gavage) on a defined schedule (e.g., once daily for 21 days).

-

Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage. Analyze for statistical significance.

Section 6: Structure-Activity Relationship (SAR) - The Iterative Cycle of Optimization

The data generated from the entire screening cascade is not merely an endpoint; it is the engine of drug optimization. Structure-Activity Relationship (SAR) studies use this biological data to inform the synthesis of new analogues.[2][3][25] For example, if a derivative shows high potency but poor selectivity, chemists can modify specific positions on the pyrimidine ring to improve the selectivity profile.[26][27] This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry and is how a validated hit is matured into a preclinical candidate.[28]

Conclusion

The pharmacological screening of pyrimidine derivatives is a systematic, multi-disciplinary endeavor that requires a deep understanding of chemistry, biology, and pharmacology. By employing a logical, phased screening cascade, researchers can efficiently and effectively identify novel pyrimidine-based compounds with significant therapeutic potential. The journey from a library of novel molecules to a single preclinical candidate is guided by the principles of scientific integrity, where each experimental choice is deliberate and each result builds a comprehensive validation package. The pyrimidine scaffold has a rich history of clinical success, and with the advent of new screening technologies and a deeper understanding of disease biology, its future in drug discovery remains exceptionally bright.

References

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.

- Biological Activity of Pyrimidine Deriv

- Role of Pyrimidine Derivatives in the Treatment of Cancer.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Recent Advances in Pharmaceutical Research.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.

- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.

- Antibacterial activity of pyrimidine derivatives.

- Pyrimidine as antiinflammatory agent: a review. Indian Journal of Pharmaceutical Sciences.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. PubMed.

- in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine deriv

- Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Synthesized pyrimidine derivatives: In Vitro antimicrobial activity.

- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PubMed Central.

- High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. NIH.

- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem.

- Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne deriv

- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. sciensage.info [sciensage.info]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. wjarr.com [wjarr.com]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijrpr.com [ijrpr.com]

- 19. mdpi.com [mdpi.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 24. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 28. files.core.ac.uk [files.core.ac.uk]

role of 1-(2-(methylthio)pyrimidin-4-yl)ethanone in medicinal chemistry

An In-Depth Technical Guide to the Role of 1-(2-(methylthio)pyrimidin-4-yl)ethanone in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

Within the vast landscape of heterocyclic chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its presence in the fundamental building blocks of life—the nucleobases uracil, thymine, and cytosine—hints at its inherent ability to interact with biological systems.[1] This six-membered aromatic heterocycle is a cornerstone of medicinal chemistry, lending its structural and electronic properties to a wide array of therapeutic agents.[2] Its synthetic tractability and the capacity of its nitrogen atoms to form crucial hydrogen bonds have made it a favored template for designing molecules that can modulate the activity of enzymes and receptors.[2]

Among the myriad of pyrimidine-based synthons, 1-(2-(methylthio)pyrimidin-4-yl)ethanone emerges as a particularly versatile and powerful building block. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents. We will dissect the chemical logic that makes this molecule a valuable starting point for creating diverse compound libraries and highlight its role in generating molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Section 1: Core Molecular Profile and Synthesis

Physicochemical Properties

A foundational understanding of a building block begins with its basic physicochemical characteristics. These properties are crucial for reaction planning, purification, and formulation.

| Property | Value | Reference |

| CAS Number | 496863-48-0 | [3][4] |

| Molecular Formula | C₇H₈N₂OS | [3][4] |

| Molecular Weight | 168.22 g/mol | [3][4] |

| Appearance | White needles | [5][6] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3][4] |

Synthetic Strategy: A One-Pot Approach to the Core

The efficient synthesis of the pyrimidine core is paramount for its utility in drug discovery campaigns. While numerous methods exist, a highly effective one-pot procedure involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[7] This approach is valued for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it amenable to library synthesis.

The general workflow for this synthesis is depicted below. This process efficiently constructs the 4-pyrimidone-2-thioether core, which is a direct precursor or close analog to our target molecule.

Caption: General workflow for one-pot synthesis of the pyrimidine core.

Experimental Protocol: General One-Pot Synthesis of 4-Pyrimidone-2-thioethers

This protocol is adapted from established methods for the synthesis of functionalized pyrimidines and serves as a representative procedure.[7]

-

Reaction Setup: To a solution of a selected β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add an S-alkylisothiourea salt (1.1 eq.).

-

Base-Mediated Condensation: Add a base, such as sodium ethoxide or potassium carbonate (1.5 eq.), to the mixture at room temperature. Stir the reaction for 2-4 hours to facilitate the initial condensation.

-

Acid-Mediated Cyclization: Carefully add a mild acid, such as acetic acid, to the reaction mixture to neutralize the base and catalyze the intramolecular cyclization and dehydration.

-

Work-up and Isolation: Heat the mixture to reflux for 4-6 hours. Upon completion (monitored by TLC), cool the reaction to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be collected by filtration and washed with a cold solvent (e.g., diethyl ether) or purified further using column chromatography or recrystallization to yield the pure 4-pyrimidone-2-thioether.

Section 2: The Strategic Value of 1-(2-(methylthio)pyrimidin-4-yl)ethanone in Synthesis

The power of this molecule lies in its two distinct, orthogonally reactive functional handles: the acetyl group at the C4 position and the methylthio group at the C2 position. This dual functionality allows for sequential and selective modifications, making it an ideal starting point for building molecular complexity and diversity.

Caption: Key reactive sites on the core scaffold for diversification.

The C4-Acetyl Group: A Gateway to Diverse Heterocycles

The ketone functionality of the acetyl group is a classic electrophilic handle. It readily participates in a variety of condensation reactions, serving as a linchpin for the construction of more complex heterocyclic systems. For example, it can react with aromatic aldehydes to form chalcone intermediates, which are themselves precursors to pyrazole-containing compounds, a class of molecules known for anti-inflammatory properties.[8] This pathway allows for the systematic exploration of chemical space by varying the substituent on the aromatic aldehyde.

The C2-Methylthio Group: A Master Key for Nucleophilic Aromatic Substitution (SNAr)

The methylthio (-SMe) group is the molecule's most strategic feature for medicinal chemistry. While stable on its own, it can be easily oxidized to a methylsulfonyl (-SO₂Me) group. The sulfonyl group is a superb leaving group, activating the C2 position of the pyrimidine ring for nucleophilic aromatic substitution (SNAr).[9][10] This two-step sequence (oxidation followed by SNAr) provides a robust and high-yielding method to introduce a vast array of nucleophiles—such as primary and secondary amines, alkoxides, and thiolates—at a late stage in the synthesis.[7] This strategy is fundamental in drug discovery for rapidly generating analogs to build a detailed structure-activity relationship (SAR).

Experimental Protocol: Representative SNAr Reaction

This generalized protocol illustrates the displacement of the methylsulfonyl group with an amine nucleophile.

-

Oxidation: Dissolve the 1-(2-(methylthio)pyrimidin-4-yl)ethanone starting material (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetic acid. Add an oxidizing agent such as m-CPBA (2.2 eq.) or hydrogen peroxide in the presence of a catalyst like sodium tungstate.[10] Stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate) and extract the sulfone product into an organic solvent. Dry and concentrate to obtain the crude intermediate.

-

Nucleophilic Substitution: Dissolve the crude 1-(2-(methylsulfonyl)pyrimidin-4-yl)ethanone intermediate in a polar aprotic solvent such as DMF or DMSO. Add the desired amine nucleophile (1.2-2.0 eq.) and a non-nucleophilic base like DIPEA or K₂CO₃ (2.0 eq.).

-

Reaction and Isolation: Heat the reaction mixture (typically 80-120 °C) for several hours. After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purification: Purify the final product by column chromatography on silica gel to yield the desired 2-amino-pyrimidine derivative.

Section 3: Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of 1-(2-(methylthio)pyrimidin-4-yl)ethanone is demonstrated by the diverse biological activities of its derivatives. The pyrimidine core serves as a rigid scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets.

Anticancer and Antiviral Agents

The pyrimidine scaffold is a well-established pharmacophore in oncology and virology. Derivatives of this core serve as building blocks for compounds that target specific biological pathways crucial for cancer cell proliferation or viral replication.[5][6][11] For instance, the strategic placement of substituents allows for the development of kinase inhibitors, a major class of anticancer drugs. The ability to easily diversify the C2 position via the SNAr reaction is particularly valuable for optimizing binding affinity and selectivity against a specific kinase. Similarly, in antiviral drug design, these derivatives can be elaborated into molecules that mimic natural nucleosides or block viral enzymes.[5][6]

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX)

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The 1-(2-(methylthio)phenyl)ethanone moiety is an important intermediate in the synthesis of COX-2 inhibitors.[9][10] By analogy, derivatives of our pyrimidine core are excellent candidates for developing novel anti-inflammatory agents. The pyrazole derivatives that can be synthesized from the acetyl group are known to possess anti-inflammatory and analgesic properties, often through COX inhibition.[8][12]

Neurodegenerative Diseases: Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting cholinesterase enzymes (AChE and BuChE) is a validated therapeutic strategy. A study on 2,4-disubstituted pyrimidines demonstrated their potential as dual inhibitors of both cholinesterases and the aggregation of amyloid-β fibrils.[13] In this work, a central pyrimidine ring served as the template. SAR studies revealed that introducing various cyclic amines (like piperidine or pyrrolidine) at the C2 position and bulky aromatic groups (like naphthylmethyl) at the C4-amino position led to potent inhibitors.[13] The compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent AChE inhibitor, showcasing a clear SAR where the choice of substituents at both positions was critical for activity.[13]

Antimicrobial and Antifungal Activity

The pyrimidine nucleus is a recurring motif in antimicrobial agents.[14] The ability to introduce diverse functional groups allows for the fine-tuning of activity against various pathogens. For example, studies on related pyrimidine thioether derivatives have shown that the nature of substituents on a hydrazide fragment attached to the core significantly influences antibacterial and antifungal potency.[15] SAR analyses of other antifungal pyrimidine analogs, such as fenarimol derivatives, have also shown that specific substitutions on appended rings are crucial for potent activity.[16] This underscores the principle that the core scaffold provides a platform, but the specific decorations dictate the biological outcome.[1]

Section 4: Conclusion and Future Perspectives

1-(2-(methylthio)pyrimidin-4-yl)ethanone is far more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its value is rooted in its synthetic accessibility and, more importantly, the presence of two distinct and versatile reactive sites. The acetyl group provides a pathway to complex heterocyclic systems, while the methylthio group is a master key for introducing molecular diversity through robust SNAr chemistry.

This dual functionality empowers drug discovery teams to:

-

Rapidly Generate Diverse Libraries: Systematically explore structure-activity relationships by introducing a wide range of substituents at the C2 and C4 positions.

-

Optimize Lead Compounds: Fine-tune the pharmacokinetic and pharmacodynamic properties of hit compounds by modifying the scaffold.

-

Develop Novel Therapeutics: Apply this building block to design inhibitors for a multitude of biological targets across various disease areas, from oncology to neurodegeneration.

The future for this scaffold remains bright. As our understanding of disease biology deepens, new molecular targets will emerge. The versatility of 1-(2-(methylthio)pyrimidin-4-yl)ethanone ensures that it will continue to be a relevant and powerful tool for the next generation of scientists and researchers dedicated to the art and science of drug discovery.

References

-

J&K Scientific. 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone | 66373-26-0. [Link]

- Ali, H. A., et al. (2016). Biological Activity of Pyrimidine Derivatives. International Journal of Pharmaceutical and Clinical Research.

- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

Honda, T., et al. (2008). Conformation-activity relationship on novel 4-pyridylmethylthio derivatives with antiangiogenic activity. PubMed. [Link]

- Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

van der Lee, M., et al. (2021). Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma. PubMed Central. [Link]

-

Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]

-

MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]

-

Sangeetha, R., & Kumari, P. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Matiychuk, V., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. [Link]

-

Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]

-

Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]

-

Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. [Link]

-

Pathak, P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

Le, V. T., et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubMed Central. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. 496863-48-0|1-(2-(Methylthio)pyrimidin-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 10. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpharmtech.com [asianpharmtech.com]

- 15. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to the Preliminary Investigation of 1-(2-(methylthio)pyrimidin-4-yl)ethanone Analogs as Potential Kinase Inhibitors

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Its unique physicochemical properties and ability to form critical hydrogen bond interactions with biological targets make it a "privileged scaffold" in drug discovery.[2] This guide provides a comprehensive framework for the preliminary investigation of a specific class of pyrimidine derivatives: analogs of 1-(2-(methylthio)pyrimidin-4-yl)ethanone. We present a cohesive strategy encompassing analog synthesis, a hierarchical biological evaluation workflow, and preliminary structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents, particularly kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are pivotal in medicinal chemistry, with the pyrimidine ring being a particularly prominent motif.[3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives are well-suited to interact with a vast array of enzymes and receptors within the cell.[1][4] This inherent biocompatibility and synthetic tractability have led to the development of pyrimidine-based drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4][5]

A significant area of success for pyrimidine derivatives has been in the development of protein kinase inhibitors.[6] Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] The pyrimidine core can effectively mimic the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases.[9][10] Strategic modifications to the pyrimidine ring allow for the tuning of potency and selectivity, a key objective in modern drug design.[11]

This guide focuses on the 1-(2-(methylthio)pyrimidin-4-yl)ethanone scaffold as a promising starting point for the discovery of novel kinase inhibitors. The 2-(methylthio) group offers a versatile handle for synthetic modification, while the ethanone moiety provides a vector for exploring interactions with different sub-pockets of the target active site.

Synthetic Strategy for Analog Library Generation

The foundation of any preliminary investigation is the creation of a chemically diverse library of analogs. The rationale is to systematically probe the chemical space around the core scaffold to identify substituents that enhance biological activity. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) on a readily accessible precursor.

General Synthetic Workflow

The proposed synthetic approach begins with a versatile intermediate, such as 2,4-dichloropyrimidine, which allows for sequential and regioselective substitution. The methylthio group can be installed first, followed by the introduction of the acetyl group, leading to the core scaffold. Subsequent modifications can be made by targeting the methylthio group (e.g., oxidation followed by substitution) or by derivatizing the acetyl group.

A generalized workflow for generating a library of analogs is depicted below. This workflow emphasizes modularity, allowing for the introduction of diverse chemical functionalities at key positions around the pyrimidine core.

Caption: A hierarchical workflow for the biological evaluation of newly synthesized analogs.

Protocol 1: In Vitro Cytotoxicity Assay

The initial evaluation of novel compounds in cancer drug discovery is typically an assessment of their cytotoxicity. [12][13][14]This provides a broad measure of a compound's ability to inhibit cell growth or induce cell death. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose. [13][15] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. [15]The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. [14] Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) during their logarithmic growth phase. [13][14] * Perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. [12][15] * Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [15]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each analog in 100% DMSO.

-

Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (cells in medium only). [12] * Incubate for the desired exposure time (e.g., 48 or 72 hours). [12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals at the bottom of the wells. [13] * Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. [15] * Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. [15]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (optical density) of each well at a wavelength of 540-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). [16] Data Presentation: Hypothetical Cytotoxicity Data

-

| Compound ID | R-Group at C2 | Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| Core | -SMe | MCF-7 | 48 | > 100 |

| ANA-01 | -NH(Cyclopropyl) | MCF-7 | 48 | 8.5 |

| ANA-02 | -NH(4-F-Phenyl) | MCF-7 | 48 | 2.1 |

| ANA-03 | -O(Phenyl) | MCF-7 | 48 | 25.3 |

| ANA-04 | -NH(4-F-Phenyl) | HeLa | 48 | 3.7 |

| ANA-05 | -NH(4-F-Phenyl) | HEK293 (Normal) | 48 | 45.8 |

Protocol 2: In Vitro Kinase Inhibition Assay

Compounds showing significant cytotoxicity are advanced to secondary screening to determine if their mechanism of action involves the inhibition of specific protein kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. [8][16] Principle: Kinase activity is quantified by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity. [16] Detailed Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution series in the appropriate kinase assay buffer. [16]

-

-

Kinase Reaction:

-

In a 96-well or 384-well white, opaque plate, add the test compound dilutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Add the protein kinase of interest to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction. [16] * Initiate the reaction by adding a mixture of the kinase-specific substrate peptide and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately identify ATP-competitive inhibitors. [17] * Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time). [16]

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature. [16] * Add Kinase Detection Reagent to each well. This converts the ADP to ATP and contains the reagents for the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize. [16]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value. [16] Data Presentation: Hypothetical Kinase Inhibition Data for ANA-02

-

| Kinase Target | IC₅₀ (nM) | Kinase Family |

| EGFR | 15 | Tyrosine Kinase |

| HER2 | 85 | Tyrosine Kinase |

| SRC | 1,200 | Tyrosine Kinase |

| JAK2 | >10,000 | Tyrosine Kinase |

| CDK2 | >10,000 | Serine/Threonine Kinase |

Preliminary Structure-Activity Relationship (SAR) Analysis

SAR analysis seeks to establish a correlation between the chemical structure of a compound and its biological activity. [7][11]By comparing the IC₅₀ values of structurally related analogs, we can deduce which chemical features are critical for activity.

Based on the hypothetical data presented above:

-

C2 Position is Key: The unmodified core scaffold is inactive (>100 µM). Replacing the C2-SMe group (via the sulfone intermediate) with various amine substituents dramatically increases activity (ANA-01, ANA-02). This highlights the importance of the 2,4-disubstitution pattern, a common feature in potent kinase inhibitors. [11]* Aromatic Amines are Preferred: The analog with a 4-fluoro-phenylamino group (ANA-02, IC₅₀ = 2.1 µM) is more potent than the one with a cyclopropylamino group (ANA-01, IC₅₀ = 8.5 µM), suggesting that an aromatic ring at this position may engage in favorable π-stacking or hydrophobic interactions within the target's active site.

-

Amine Linker is Superior to Ether: The amino-linked analog (ANA-02, IC₅₀ = 2.1 µM) is significantly more potent than the ether-linked analog (ANA-03, IC₅₀ = 25.3 µM). This suggests that the hydrogen bond-donating capacity of the N-H group is crucial for binding, likely to the hinge region of a kinase.

-

Selectivity Profile: ANA-02 shows potent inhibition of EGFR and HER2, but is much weaker against SRC and inactive against JAK2 and CDK2. This suggests a degree of selectivity for the ErbB family of receptor tyrosine kinases. Furthermore, its significantly lower cytotoxicity against normal HEK293 cells compared to MCF-7 cells (IC₅₀ of 45.8 µM vs 2.1 µM) indicates a favorable preliminary therapeutic index. [14]

Caption: Visual summary of preliminary SAR for the 1-(2-(methylthio)pyrimidin-4-yl)ethanone scaffold.

Future Directions

The preliminary investigation described here provides the foundational data needed to justify further research. Next steps would include:

-

Lead Optimization: Synthesize a second-generation library focused on the C2-phenylamino moiety of the lead compound (ANA-02) to further refine potency and selectivity.

-

Mechanism of Action Studies: Confirm the mode of inhibition (e.g., ATP-competitive) using enzyme kinetics. Perform Western blot analysis to confirm the inhibition of EGFR phosphorylation in a cellular context.

-

In Silico Modeling: Use molecular docking to build a binding hypothesis for how the lead compounds interact with their target kinases, which can guide the rational design of new analogs.

-

Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the most promising leads to assess their drug-like potential.

Conclusion